molecular formula C20H14N2O B1607081 2,4-diphenylphthalazin-1(2H)-one CAS No. 36503-83-0

2,4-diphenylphthalazin-1(2H)-one

Cat. No. B1607081
CAS RN: 36503-83-0
M. Wt: 298.3 g/mol
InChI Key: SEMJODDJJQASLF-UHFFFAOYSA-N
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Description

2,4-diphenylphthalazin-1(2H)-one, also known as diphenylphthalazone, is a chemical compound with the molecular formula C20H14N2O. It is a white crystalline powder that is widely used in scientific research applications due to its unique properties. Diphenylphthalazone has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, as well as future directions, have been extensively studied.

Scientific Research Applications

Polymer Material Development

A study by Zong et al. (2014) demonstrates the use of 4-(4-hydroxylphenyl)(2H)-phthalazin-1-one (HHPZ) in the development of novel copoly(phenyl-s-triazine)s. These copolymers exhibit improved solubility in common organic solvents and remarkable dimensional stability, maintaining excellent thermal properties with high glass transition temperatures. This research highlights the potential of incorporating phthalazinone derivatives in advanced polymer materials for various applications, including coatings and high-performance plastics (Zong et al., 2014).

Synthesis of Heterocyclic Compounds

Vlaar et al. (2013) explored the synthesis of 4-aminophthalazin-1(2H)-ones (APOs) using a palladium-catalyzed cross-coupling process. This method allows for the straightforward creation of diversely substituted APOs, indicating the versatility of phthalazin-1(2H)-one derivatives in synthesizing compounds with potential biological activities (Vlaar et al., 2013).

Inorganic Chemistry and Catalysis

Yamaguchi et al. (2010) discussed the use of bis(diphenylphosphino)phthalazine in creating dirhodium carbonyl complexes. These complexes are studied for their reactivity and potential applications in catalysis, demonstrating the importance of phthalazin-1(2H)-one derivatives in inorganic and organometallic chemistry (Yamaguchi et al., 2010).

Medicinal Chemistry

Poli et al. (2011) identified 2-phenylphthalazin-1(2H)-one (PHTZ) as a core skeleton for designing hA3 adenosine receptor antagonists. This discovery underlines the potential of phthalazin-1(2H)-one derivatives in the development of new therapeutic agents, particularly in targeting specific receptors (Poli et al., 2011).

Agricultural Chemistry

Li et al. (2006) designed 2-substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives as acetohydroxyacid synthase (AHAS) inhibitors. These compounds showed promising herbicidal activities, highlighting the potential application of phthalazazin-1(2H)-one derivatives in developing new herbicides (Li et al., 2006).

Organic Light-Emitting Diodes (OLEDs) and Photophysics

Xin et al. (2015) synthesized near-infrared-emitting cationic iridium complexes using highly conjugated cyclometalated benzo[g]phthalazine ligands. These complexes demonstrate potential applications in OLEDs and NIR organic-light-emitting devices, indicating the role of phthalazin-1(2H)-one derivatives in the field of photophysics and material science (Xin et al., 2015).

Polymer Synthesis

Cheng et al. (2002) investigated the synthesis of aromatic polyamides derived from unsymmetrical diamines containing the phthalazinone moiety. These polymers exhibit good solubility in various solvents and high thermal stability, signifying the importance of phthalazin-1(2H)-one derivatives in the development of high-performance polymers (Cheng et al., 2002).

Synthesis Methodology

Terán et al. (2019) highlighted recent advances in the synthesis of phthalazin-1(2H)-one derivatives. This review emphasizes the importance of phthalazinone core in drug discovery and presents novel synthetic methodologies, reflecting the compound's versatility and utility in medicinal chemistry (Terán et al., 2019).

NMR Studies

Gao Hong-chang (2001) conducted NMR studies on 1,2-dihydro-4-(4-hydroxylphenyl)(2H) phthalazin- 1-one, providing valuable information about the structural characteristics of this compound. Such studies are crucial for understanding the properties and potential applications of phthalazin-1(2H)-one derivatives in various scientific fields (Gao Hong-chang, 2001).

properties

IUPAC Name

2,4-diphenylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O/c23-20-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)21-22(20)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMJODDJJQASLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350278
Record name 1(2H)-Phthalazinone, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26667068
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

36503-83-0
Record name 1(2H)-Phthalazinone, 2,4-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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